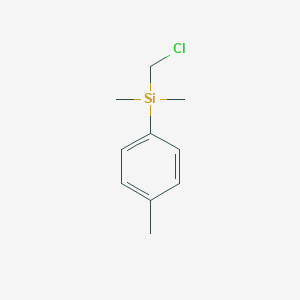
(Chloromethyl)(dimethyl)(4-methylphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethyl)(dimethyl)(4-methylphenyl)silane, also known as CMDMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CMDMPS is a silane compound that is widely used in organic synthesis, catalysis, and material science.
作用机制
The mechanism of action of (Chloromethyl)(dimethyl)(4-methylphenyl)silane is complex and varies depending on the application. In organic synthesis, this compound acts as a nucleophile, attacking electrophilic sites on the substrate, leading to the formation of new bonds. In catalysis, this compound acts as a ligand, coordinating with transition metals to form stable complexes that can catalyze various reactions. In material science, this compound acts as a precursor, undergoing various reactions, including pyrolysis and oxidation, to form silicon-based materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can cause irritation and damage to the skin and eyes. Additionally, this compound is highly flammable and can cause respiratory irritation if inhaled.
实验室实验的优点和局限性
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has several advantages in lab experiments, including its high reactivity, selectivity, and versatility. However, this compound is also highly reactive and requires careful handling to avoid potential hazards. Furthermore, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.
未来方向
For research include the use of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in the synthesis of new materials, including silicon-based nanomaterials and hybrid materials. Additionally, further research is needed to explore the potential of this compound in catalysis, including the development of new catalysts and the optimization of existing ones. Finally, there is a need for further research on the biochemical and physiological effects of this compound to ensure safe handling and use.
合成方法
(Chloromethyl)(dimethyl)(4-methylphenyl)silane can be synthesized through various methods, including the reaction of chloromethyl dimethyl ether with 4-methylphenyl magnesium bromide followed by treatment with silicon tetrachloride. Another method involves the reaction of chloromethyl dimethyl ether with 4-methylphenyl lithium followed by treatment with silicon tetrachloride. The synthesis of this compound requires careful handling due to its reactive nature and potential hazards.
科学研究应用
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has been extensively used in scientific research due to its unique properties and potential applications. It is widely used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, amino acids, and peptides. This compound is also used in catalysis as a ligand for transition metals, such as palladium and platinum. Furthermore, this compound has potential applications in material science as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride.
属性
CAS 编号 |
1833-32-5 |
|---|---|
分子式 |
C10H15ClSi |
分子量 |
198.76 g/mol |
IUPAC 名称 |
chloromethyl-dimethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C10H15ClSi/c1-9-4-6-10(7-5-9)12(2,3)8-11/h4-7H,8H2,1-3H3 |
InChI 键 |
OCERXZWFJLUJQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
规范 SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



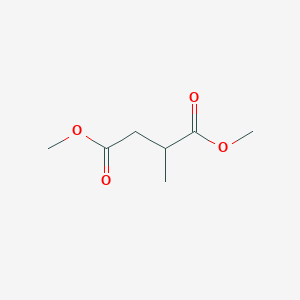
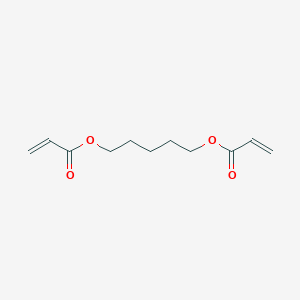
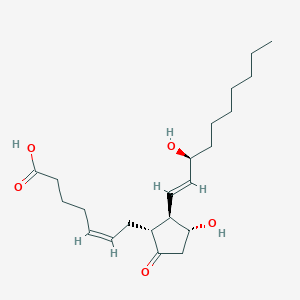
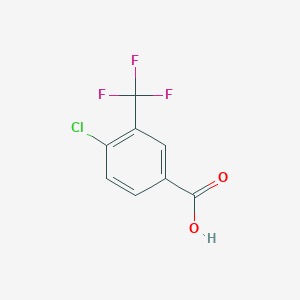

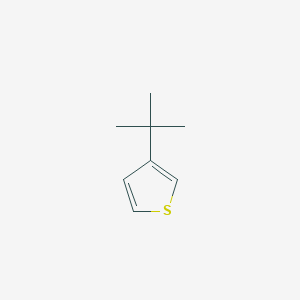
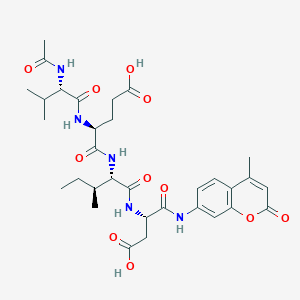

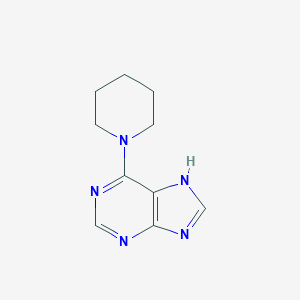
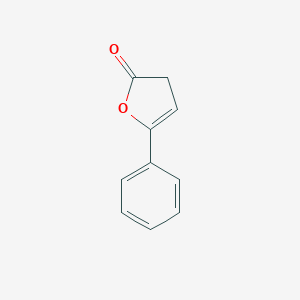
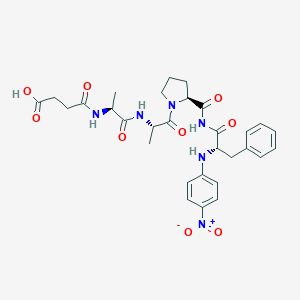
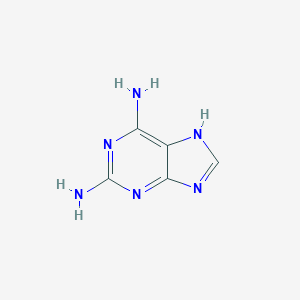
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
